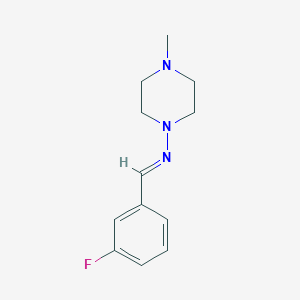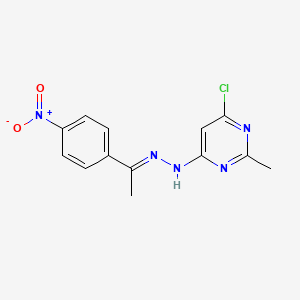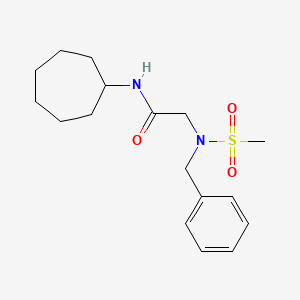
3-(6-methoxy-2-naphthyl)-1-phenyl-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(6-methoxy-2-naphthyl)-1-phenyl-1H-pyrazole-4-carbonitrile” is a complex organic compound. The name suggests it contains a pyrazole ring, which is a type of aromatic organic compound. The “6-methoxy-2-naphthyl” part indicates a naphthalene structure (a type of polycyclic aromatic hydrocarbon) with a methoxy group attached. The “1-phenyl” part suggests the presence of a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The configuration of the keto group is often syn with respect to the olefinic double bond in similar structures .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Similar compounds have been used in conjugated addition reactions of carbanions in the presence of basic catalysts .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. Similar compounds often pack with weak intermolecular C–H···O interactions .
科学的研究の応用
Antibacterial and Antifungal Agent
The compound has been synthesized and evaluated for its potential as an antibacterial and antifungal agent . It has shown significant activity in vitro, suggesting its use in combating infections caused by bacteria and fungi . This could be particularly valuable in addressing the growing concern of antibiotic resistance.
Enzyme Inhibition
It has been studied for its ability to inhibit certain enzymes that are crucial for bacterial survival. This includes the inhibition of Enoyl-acyl carrier protein reductase (FABI) , which is vital for bacterial fatty acid biosynthesis . By targeting such enzymes, the compound could serve as a lead for developing new antibacterial drugs.
Pharmacophore Model Development
The compound’s structure has been used to develop 3D pharmacophore models . These models help in understanding the essential features required for the biological activity of a molecule and can guide the design of new compounds with improved efficacy .
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies: have been conducted with this compound to predict the antibacterial activity based on its chemical structure. This approach can help in identifying the most promising compounds before they are synthesized and tested .
Molecular Docking Simulations
Molecular docking simulations: have been performed with this compound to visualize how it interacts with bacterial enzymes. This helps in understanding the binding efficiency and specificity, which is crucial for drug design .
Antimicrobial Resistance Research
Given its potential antimicrobial properties, the compound can be used in research focused on overcoming antimicrobial resistance . It could provide insights into developing new strategies to combat resistant strains of bacteria .
Medicinal Chemistry Research
In medicinal chemistry, this compound can be a valuable tool for studying drug-receptor interactions , helping to elucidate the mechanisms of action of various drugs and leading to the development of novel therapeutics .
Synthetic Chemistry
The compound serves as an example in synthetic chemistry for the efficient synthesis of propionamide derivatives, showcasing advanced techniques in organic synthesis .
作用機序
Target of Action
The primary target of 3-(6-methoxy-2-naphthyl)-1-phenyl-1H-pyrazole-4-carbonitrile is the Enoyl-acyl carrier protein reductase (FABI) enzyme . This enzyme is responsible for catalyzing the final step of bacterial fatty acid biosynthesis , making it an attractive target for the development of novel antibacterial agents .
Mode of Action
Molecular docking simulation studies have been carried out for this enzyme , which could provide insights into the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
The compound affects the bacterial fatty acid biosynthesis pathway by inhibiting the FABI enzyme . This inhibition disrupts the production of essential fatty acids in bacteria, leading to their death
Result of Action
The compound has shown potent antibacterial activity against certain strains of bacteria . For example, it has demonstrated significant antibacterial activity against Bacillus subtilis and Streptococcus pneumonia
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(6-methoxynaphthalen-2-yl)-1-phenylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c1-25-20-10-9-15-11-17(8-7-16(15)12-20)21-18(13-22)14-24(23-21)19-5-3-2-4-6-19/h2-12,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRLTZDMZWVJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=NN(C=C3C#N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Methoxynaphthalen-2-yl)-1-phenylpyrazole-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5703140.png)


![2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5703150.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-ethylthiourea](/img/structure/B5703163.png)

![6-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5703172.png)
![2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5703191.png)

![6-chloro-4-ethyl-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5703217.png)
![N-[2-(2-benzylidenehydrazino)-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5703236.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-{3-[(4-bromophenoxy)methyl]-4-methoxybenzylidene}acetohydrazide](/img/structure/B5703239.png)
![4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile](/img/structure/B5703246.png)